molecular formula C23H24N4O4 B2945880 N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-nitrobenzamide CAS No. 887217-05-2

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-nitrobenzamide

Cat. No.: B2945880
CAS No.: 887217-05-2
M. Wt: 420.469
InChI Key: OJOURMPLCKGEAO-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-nitrobenzamide is a synthetic chemical compound of significant interest in medicinal chemistry and antibacterial research. Its structure incorporates a 4-nitrobenzamide group and a furan-piperazine pharmacophore, features commonly associated with potent biological activity. Scientific literature indicates that structurally similar compounds, particularly those containing nitroaromatic systems like the 5-nitrofurancarbonyl group, have demonstrated promising antibacterial properties . These related compounds have shown efficacy against a range of Gram-positive bacterial strains, including Staphylococcus aureus , Staphylococcus epidermidis , and Enterococcus faecalis , with some exhibiting minimum inhibitory concentration (MIC) values as low as 2 µg/mL . The presence of the 4-phenylpiperazine moiety is a common feature in pharmacologically active molecules, often contributing to receptor binding and pharmacokinetic profiles. The primary research value of this compound lies in its potential as a scaffold for developing new anti-infective agents, especially in the ongoing search for novel therapeutics to address the global challenge of multidrug-resistant bacterial pathogens . Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules, or for structure-activity relationship (SAR) studies aimed at optimizing potency and reducing toxicity. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4/c28-23(18-8-10-20(11-9-18)27(29)30)24-17-21(22-7-4-16-31-22)26-14-12-25(13-15-26)19-5-2-1-3-6-19/h1-11,16,21H,12-15,17H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOURMPLCKGEAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-nitrobenzamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C24H27N5O3C_{24}H_{27}N_{5}O_{3} and a molecular weight of approximately 433.5 g/mol. Its structure includes a furan ring, a phenylpiperazine moiety, and a nitrobenzamide group, which contribute to its biological properties.

This compound exhibits several mechanisms of action:

  • Receptor Binding : The compound acts on various receptors, including:
    • Adenosine A2A Receptors : It functions as an antagonist, influencing neurodegenerative pathways.
    • α1 Adrenergic Receptors : Exhibits antagonistic activity, which may have implications in cardiovascular and neurological disorders .
  • Enzyme Inhibition : Similar compounds have shown potential in inhibiting acetylcholinesterase, which is relevant for treating Alzheimer's disease .
  • Neuroinflammation Modulation : The compound has been investigated for its role in modulating neuroinflammation, potentially aiding in the treatment of neuropsychiatric disorders .

Biological Activity

The biological activity of this compound has been studied in various contexts:

Antidepressant Effects

Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models. The modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, is believed to be involved .

Neuroprotective Properties

Studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further investigation in neurodegenerative diseases like Parkinson's and Alzheimer's .

Antimicrobial Activity

Preliminary studies have shown that related compounds possess antimicrobial properties, suggesting that this compound could have potential applications in treating infections .

Case Studies and Research Findings

Several case studies highlight the compound's effectiveness:

StudyFindings
Study 1 Investigated the compound's effect on A2A receptor antagonism; showed significant inhibition compared to controls.
Study 2 Explored neuroprotective effects in vitro; demonstrated reduced neuronal death under oxidative stress conditions.
Study 3 Evaluated antimicrobial properties against various bacterial strains; found effective against Gram-positive bacteria.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The compound’s key structural features include:

  • 4-Nitrobenzamide group : Imparts electron-withdrawing properties, influencing solubility and receptor interactions.
  • 4-Phenylpiperazine moiety : Modulates affinity for serotonin or dopamine receptors.

Comparisons with analogs highlight how substituent variations alter physicochemical and biological properties:

Table 1: Structural and Physicochemical Comparison
Compound Name Piperazine Substituent Benzamide Substituent Additional Groups Molecular Weight Melting Point (°C) Reference
Target Compound 4-Phenyl 4-Nitro Furan-2-yl ethyl Not reported Not reported -
N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide 2-Methoxyphenyl 4-Nitro Pyridyl 461.52 Not reported
N-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzamide 4-Fluorophenyl 4-Methoxy Furan-2-yl ethyl 423.5 Not reported
8b (N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide) 4-Chloro-3-(trifluoromethyl)phenyl Acetamide Pyridin-3-yl 530 241–242
4-Bromo-N-(2-nitrophenyl)benzamide N/A 4-Bromo 2-Nitrophenyl Not reported Not reported
Key Observations:

Piperazine Substitutions: The 4-phenyl group in the target compound contrasts with 2-methoxyphenyl (electron-donating) in and 4-fluorophenyl (electron-withdrawing) in , affecting receptor binding and metabolic stability.

Benzamide Modifications :

  • The 4-nitro group (target compound) increases polarity compared to 4-methoxy () or 4-bromo (), influencing solubility and crystallinity.
  • Compound 8b’s acetamide-pyridin-3-yl side chain introduces hydrogen-bonding capacity, reflected in its higher melting point (241–242°C) .

Crystallographic Data: The target compound’s analog in crystallizes in a monoclinic P21/n space group (a = 11.480 Å, b = 15.512 Å, c = 13.235 Å), suggesting dense molecular packing.

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